1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene
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Overview
Description
1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene is an organic compound characterized by its aromatic structure with multiple nitro and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene typically involves nitration and methylation reactions. One common method involves the nitration of a precursor compound, followed by methylation under controlled conditions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and methylating agents such as methyl iodide or dimethyl sulfate for methylation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactors to enhance reaction efficiency and safety. The use of microreactors allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, such as amino derivatives from reduction and halogenated derivatives from substitution reactions .
Scientific Research Applications
1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene: Lacks the nitro and methylphenyl substituents, making it less reactive.
2,4-Dimethyl-3-nitrophenylbenzene: Similar structure but different substitution pattern, leading to different chemical properties.
1,3,5-Trimethyl-2-nitrobenzene: Contains an additional methyl group, affecting its reactivity and applications.
Uniqueness
1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
91297-84-6 |
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Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
1,4-dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4/c1-10-4-5-13(9-16(10)18(21)22)8-14-6-12(3)15(17(19)20)7-11(14)2/h4-7,9H,8H2,1-3H3 |
InChI Key |
PSZORDUKGWNCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=C(C=C(C(=C2)C)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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